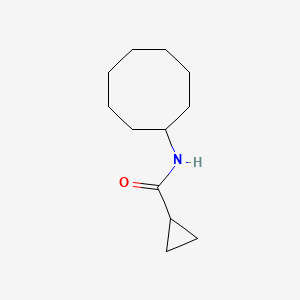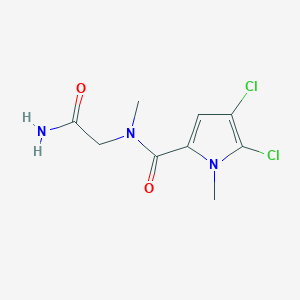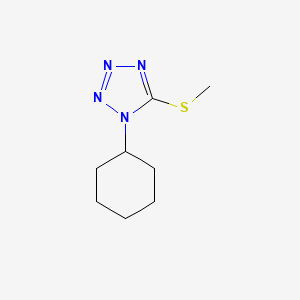
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one is a chemical compound with a molecular formula of C11H20N2O2S. It is a thiosemicarbazone derivative that has been widely studied for its potential applications in various fields of science, including medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one is not fully understood. However, it has been reported to inhibit the activity of thymidylate synthase, an enzyme that is essential for DNA synthesis. This inhibition leads to the disruption of DNA replication and ultimately results in cell death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and reduce inflammation. In addition, it has been reported to exhibit antioxidant properties and protect against oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one in lab experiments is its high potency and selectivity. It has been reported to exhibit activity against a wide range of cancer cells and viruses. However, one of the limitations of using this compound is its potential toxicity. It has been reported to exhibit cytotoxicity in some cell lines, and its safety profile has not been fully established.
Zukünftige Richtungen
There are several future directions for the research on 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one. One potential direction is to further investigate its potential as an anti-inflammatory and analgesic agent. Another direction is to explore its potential as a chelating agent for metal ions. In addition, more studies are needed to fully understand its mechanism of action and to establish its safety profile. Finally, further research is needed to develop more efficient synthesis methods for this compound.
Synthesemethoden
The synthesis of 1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one involves the reaction between morpholine-4-carbaldehyde and thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with 2-bromo-1-propanol in the presence of potassium carbonate to obtain the final product. The yield of the synthesis method is reported to be around 70-80%.
Wissenschaftliche Forschungsanwendungen
1-Morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antitumor, antiviral, and antimicrobial activities. It has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been studied for its potential as a chelating agent for metal ions.
Eigenschaften
IUPAC Name |
1-morpholin-4-yl-2-thiomorpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O2S/c1-10(12-4-8-16-9-5-12)11(14)13-2-6-15-7-3-13/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZERMXDMHREMRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCOCC1)N2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(3-methyl-2H-pyrazolo[3,4-b]pyridin-5-yl)methyl]-5-pyrrolidin-1-ylpyridin-2-amine](/img/structure/B7570990.png)
![1-[4-(5,6-dihydro-4H-cyclopenta[b]thiophene-2-carbonyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B7570997.png)
![4-acetyl-3,5-dimethyl-N-[[6-(4-methyl-1,4-diazepan-1-yl)pyridin-3-yl]methyl]-1H-pyrrole-2-carboxamide](/img/structure/B7571004.png)

![N'-cyclohexyl-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N'-methylpropane-1,3-diamine](/img/structure/B7571029.png)


![2-[[(E)-3-(3-fluoro-4-methoxyphenyl)prop-2-enoyl]-propan-2-ylamino]acetic acid](/img/structure/B7571052.png)
![N-[1-(2-amino-2-oxoethyl)piperidin-4-yl]furan-2-carboxamide](/img/structure/B7571055.png)



